Higher Serotonergic Potency (pA2) in Rat Fundus Assay vs. DMT
In a direct comparison of 7-substituted tryptamines using the rat fundus serotonin receptor assay, 7-Methyl DMT (7-Me-DMT) demonstrated a higher pA2 value than the unsubstituted parent compound, N,N-dimethyltryptamine (DMT), indicating increased potency as a serotonin receptor agonist [1]. The study explicitly notes that both 7-Me- and 5-OMe-7-Me-DMT possess a higher pA2 than that of DMT itself [1].
| Evidence Dimension | Serotonin receptor agonist potency (pA2) |
|---|---|
| Target Compound Data | Higher than DMT (exact value not reported in abstract) |
| Comparator Or Baseline | DMT (N,N-dimethyltryptamine) |
| Quantified Difference | pA2(7-Me-DMT) > pA2(DMT) |
| Conditions | Rat stomach fundus serotonin receptor assay |
Why This Matters
This data confirms that the 7-methyl substitution confers a measurable increase in in vitro agonist potency at peripheral serotonin receptors compared to the unsubstituted DMT scaffold, making it a critical compound for probing SAR.
- [1] Glennon RA, Schubert E, Jacyno JM, Rosecrans JA. Studies on several 7-substituted N,N-dimethyltryptamines. J Med Chem. 1980 Nov;23(11):1222-6. doi: 10.1021/jm00185a014. PMID: 6779006. View Source
